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Compound of Interest

(3-(Piperidin-1-yl)phenyl)boronic
Compound Name: d
aci

cat. No.: B1319990

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for (3-(Piperidin-1-
yl)phenyl)boronic acid, a valuable building block in organic synthesis and drug discovery. The
document outlines representative Nuclear Magnetic Resonance (NMR) and High-Performance
Liquid Chromatography (HPLC) data, along with detailed experimental protocols for the
synthesis and characterization of this compound.

Introduction

(3-(Piperidin-1-yl)phenyl)boronic acid is an organic compound featuring a phenylboronic
acid moiety substituted with a piperidine group. This structure makes it a versatile reagent in
Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to
construct complex molecular architectures. Such compounds are of significant interest in
medicinal chemistry for the synthesis of novel therapeutic agents. A thorough understanding of
its spectral characteristics is crucial for its proper identification, purity assessment, and
utilization in synthetic applications.

Spectral Data

Disclaimer: The following spectral data is representative and intended for illustrative purposes.
Actual experimental values may vary based on the specific conditions, instrumentation, and
sample preparation.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic
molecules. For (3-(Piperidin-1-yl)phenyl)boronic acid, H, 13C, and 1B NMR are particularly
informative.

Table 1: Representative *H NMR Data (500 MHz, DMSO-ds)

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
7.85 s (br) 2H B(OH)2
7.20 t,J=7.8Hz 1H Ar-H
7.10 d,J=7.6Hz 1H Ar-H
7.05 S 1H Ar-H
6.80 d,J=8.0Hz 1H Ar-H
3.15 t,J=5.5Hz 4H N-CHz (piperidine)
1.65 m 4H CHz (piperidine)
1.50 m 2H CH:z (piperidine)

Table 2: Representative 13C NMR Data (125 MHz, DMSO-de)
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Chemical Shift (8) ppm Assignment
152.0 Ar-C-N

135.0 (br) Ar-C-B

128.5 Ar-CH

118.0 Ar-CH

117.5 Ar-CH

115.0 Ar-CH

50.0 N-CHz (piperidine)
255 CHz (piperidine)
24.0 CHz (piperidine)

Note: The carbon atom attached to the boron (Ar-C-B) often exhibits a broad signal due to
guadrupolar relaxation of the 1B nucleus.

High-Performance Liquid Chromatography (HPLC)

HPLC is a key analytical technique for determining the purity of (3-(Piperidin-1-
yl)phenyl)boronic acid. A typical reverse-phase method is outlined below.

Table 3: Representative HPLC Method
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Parameter

Value

Column

C18, 4.6 x 150 mm, 5 pm

Mobile Phase A

0.1% Trifluoroacetic acid in Water

Mobile Phase B

0.1% Trifluoroacetic acid in Acetonitrile

Gradient 10% to 90% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm

Retention Time

~ 4.5 - 5.5 min (highly dependent on the exact

system)

Experimental Protocols

Synthesis of (3-(Piperidin-1-yl)phenyl)boronic acid

A plausible synthetic route involves the Miyaura borylation of 3-bromo-N,N-

pentamethyleneaniline.

Materials:

e 3-bromo-N,N-pentamethyleneaniline

¢ Bis(pinacolato)diboron (Bzpinz)

e [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(ll) (Pd(dppf)Clz)

e Potassium acetate (KOACc)

e 1,4-Dioxane (anhydrous)

« Hydrochloric acid (1 M)

o Ethyl acetate

e Hexane
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e Magnesium sulfate (MgSOa)
Procedure:

To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 3-bromo-N,N-
pentamethyleneaniline (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq),
and Pd(dppf)ClIz (0.03 eq).

Add anhydrous 1,4-dioxane to the flask.

Heat the reaction mixture at 80-90 °C and stir for 12-16 hours.

Monitor the reaction progress by TLC or LC-MS.

Once the reaction is complete, cool the mixture to room temperature.

Dilute the mixture with ethyl acetate and water.

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

Combine the organic layers, wash with brine, and dry over anhydrous MgSOQOa.

Filter and concentrate the solution under reduced pressure to obtain the crude pinacol ester.

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl
acetate gradient).

To deprotect the boronic ester, dissolve the purified product in a suitable solvent system
(e.g., acetone/water) and treat with an aqueous acid (e.g., 1 M HCI) or a diol exchange resin.

Stir the mixture at room temperature until the deprotection is complete (monitored by TLC or
LC-MS).

Extract the product into an organic solvent, dry, and concentrate to yield (3-(Piperidin-1-
yl)phenyl)boronic acid.

NMR Sample Preparation and Analysis

Sample Preparation:
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e Weigh 5-10 mg of (3-(Piperidin-1-yl)phenyl)boronic acid into a clean, dry NMR tube.

e Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-ds, CDClIs, or
MeQOD).

o Cap the NMR tube and gently sonicate or vortex to ensure complete dissolution.
Instrumental Analysis:

e 1H NMR: Acquire the spectrum on a 400 or 500 MHz spectrometer. Standard parameters
include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

e 13C NMR: Acquire the spectrum on the same instrument, typically at 100 or 125 MHz. A
proton-decoupled experiment is standard. Due to the longer relaxation times of quaternary
carbons, a longer relaxation delay (e.g., 5 seconds) and a larger number of scans may be
necessary to observe all signals, especially the carbon attached to boron.

e 1B NMR: This can provide information about the trivalent or tetravalent nature of the boron
atom. A typical spectrum would be acquired on a compatible spectrometer.

HPLC Sample Preparation and Analysis

Sample Preparation:

e Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or a mixture of
mobile phases) at a concentration of approximately 1 mg/mL.

 Dilute the stock solution to a working concentration of about 0.1 mg/mL for analysis.
o Filter the final solution through a 0.45 pm syringe filter before injection.

Instrumental Analysis:

o Equilibrate the HPLC system with the initial mobile phase conditions.

¢ Inject 5-10 pL of the prepared sample.

e Run the gradient method as described in Table 3.
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e Analyze the resulting chromatogram for the main peak and any impurities. The peak area
percentage can be used to determine the purity of the compound.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of

(3-(Piperidin-1-yl)phenyl)boronic acid.
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Caption: Workflow for the synthesis and analysis of an arylboronic acid.
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 To cite this document: BenchChem. [Technical Guide: Spectral Analysis of (3-(Piperidin-1-
ylphenyl)boronic acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1319990#spectral-data-for-3-piperidin-1-yl-phenyl-
boronic-acid-nmr-hpic]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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